![molecular formula C14H26N2O4 B1440307 Tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate CAS No. 1212331-06-0](/img/structure/B1440307.png)
Tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate
Overview
Description
Tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate (TBMCC) is an organic compound that is widely used in the synthesis of pharmaceuticals and other organic compounds. It is a derivative of carbamic acid and belongs to a class of compounds known as carbamates. TBMCC is a versatile compound with a wide range of applications in synthesis, including the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as an intermediate in the synthesis of other compounds, such as peptides and peptidomimetics.
Scientific Research Applications
Enantioselective Synthesis
The compound is used as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, contributing to the study of DNA and RNA analogues (Ober, Marsch, Harms, & Carell, 2004).
Stereoselective Synthesis
It facilitates the stereoselective synthesis of various stereoisomers, which are key intermediates in the creation of pharmaceutical compounds like factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017).
Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291), a drug used for certain types of cancer treatment (Zhao, Guo, Lan, & Xu, 2017).
Natural Product Synthesis
It is used in the synthesis of natural products like Biotin, which plays a crucial role in the metabolic cycle for synthesizing fatty acids, sugars, and amino acids (Qin, Tang, Wang, Li Ping Wang, Huang, Huang, & Xiao Ji Wang, 2014).
Exploration in Organic Chemistry
The compound is explored in organic chemistry for developing new synthetic methods and understanding reaction mechanisms, as demonstrated in the study of its derivatives through Hofmann rearrangement (Mostowicz, Belzecki, & Chmielewski, 1991).
properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-[methoxy(methyl)carbamoyl]cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)15-11-8-6-7-10(9-11)12(17)16(4)19-5/h10-11H,6-9H2,1-5H3,(H,15,18)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTQVZYSRYLVBU-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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